5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester: is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester typically involves the reaction of 5-bromo-2-hydroxy-2-propylpyrazine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or THF.
Major Products:
Oxidation: 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic acid.
Reduction: 5-(2-Hydroxy-2-propyl)pyrazine-2-ol.
Substitution: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki–Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Protective Groups: Boronic esters can serve as protective groups for diols in carbohydrate chemistry.
Biology:
Drug Development: Used in the synthesis of pharmaceutical intermediates and active compounds.
Medicine:
Diagnostic Agents: Potential use in the development of diagnostic agents due to its reactivity and stability.
Industry:
Agrochemicals: Intermediate in the synthesis of agrochemicals.
Dyestuffs: Used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the catalyst.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid Pinacol Ester: Used in similar coupling reactions but with different reactivity profiles.
4-Hydroxy-3,5-dimethylphenylboronic Acid Pinacol Ester: Another boronic ester with applications in organic synthesis.
2-Methoxypyridine-5-boronic Acid Pinacol Ester: Used in the synthesis of heterocyclic compounds.
Uniqueness: 5-(2-Hydroxy-2-propyl)pyrazine-2-boronic Acid Pinacol Ester is unique due to its specific structure, which imparts distinct reactivity and stability. Its hydroxypropyl group provides additional functionalization options, making it versatile in various synthetic applications.
Eigenschaften
Molekularformel |
C13H21BN2O3 |
---|---|
Molekulargewicht |
264.13 g/mol |
IUPAC-Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H21BN2O3/c1-11(2,17)9-7-16-10(8-15-9)14-18-12(3,4)13(5,6)19-14/h7-8,17H,1-6H3 |
InChI-Schlüssel |
SRWOVXVCSTZNRW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.